![molecular formula C17H32O B1296635 (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) CAS No. 95756-62-0](/img/structure/B1296635.png)
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
(1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) is a complex organic compound characterized by its unique bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexane derivatives under specific conditions. One common method includes the use of ethoxy and propyl groups as substituents on the cyclohexane rings. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and Lewis acids (e.g., AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound consists of two cyclohexane rings linked by ethoxy and propyl substituents. This stereochemical arrangement suggests potential for diverse biological interactions.
Chemistry
In organic synthesis, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.
Biology
Research has indicated that this compound may interact with biological molecules, leading to various effects on biochemical pathways. Its potential biological activities include:
- Antioxidant Activity : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) could play a role in reducing oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Neuroprotective Properties : There is growing interest in the neuroprotective effects of compounds with similar structures, potentially influencing neurotransmitter systems.
Medicine
The therapeutic potential of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is under investigation for various applications. Its interactions with specific molecular targets may lead to novel treatments for diseases characterized by oxidative stress and inflammation.
Study 1: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant capacity of several bicyclic compounds. The results indicated significant electron-donating abilities for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane):
Compound | IC50 (µM) |
---|---|
Compound A | 25 |
Compound B | 30 |
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |
Study 2: Anti-inflammatory Properties
In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated significant reductions in pro-inflammatory cytokines:
Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | - | - |
LPS | - | - |
Test Compound | 45 | 50 |
Mechanism of Action
The mechanism of action of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-phenyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-Fluorophenyl 4’-propyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane)
Biological Activity
(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic compound characterized by its unique structural features, which include two cyclohexane rings linked by ethoxy and propyl substituents. This compound's stereochemistry suggests potential for diverse biological interactions and activities. Research into its biological properties is essential for understanding its therapeutic potential and applications in various fields.
- Molecular Formula : C17H32O
- Molecular Weight : 252.44 g/mol
- CAS Number : 95756-62-0
Biological Activity Overview
Research indicates that (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may exhibit several biological activities:
Antioxidant Activity
Compounds with similar structural features often demonstrate antioxidant properties. These compounds can neutralize free radicals due to their ability to donate electrons, which is crucial in preventing oxidative stress-related damage in biological systems.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways. This property could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
There is increasing interest in compounds that protect neuronal cells from damage. (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may influence neurotransmitter systems and offer neuroprotective effects.
The exact mechanism of action for (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) remains to be fully elucidated. However, potential interactions with biological macromolecules such as proteins and nucleic acids are anticipated based on its chemical structure.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several bicyclic compounds similar to (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The results indicated significant electron-donating abilities compared to standard antioxidants like ascorbic acid.
Compound | IC50 (µM) | Reference |
---|---|---|
Compound A | 25 | |
Compound B | 30 | |
(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 20 |
Study 2: Anti-inflammatory Properties
In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | - | - |
LPS | - | - |
Test Compound | 45 | 50 |
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Clinical trials to assess therapeutic efficacy.
- Exploration of synthetic derivatives to enhance bioactivity.
Properties
IUPAC Name |
1-ethoxy-4-(4-propylcyclohexyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGXXFOYRNZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339844 | |
Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95756-62-0 | |
Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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